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Compound of Interest

Compound Name: SBP-7455

Cat. No.: B2895894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SBP-7455, a novel dual inhibitor of Unc-

51 like autophagy activating kinase 1 (ULK1) and ULK2, and its potential therapeutic

application in triple-negative breast cancer (TNBC). SBP-7455 has demonstrated significant

preclinical activity by inducing cell death in TNBC cells and displaying synergistic effects with

PARP inhibitors, offering a promising new avenue for treating this aggressive and often drug-

resistant form of breast cancer.

Core Mechanism of Action: Inhibition of Autophagy
Initiation
SBP-7455 functions as a potent and orally active dual inhibitor of ULK1 and ULK2, two

serine/threonine kinases that are pivotal for the initiation of autophagy.[1][2][3][4] Autophagy is

a cellular recycling process that allows cancer cells to survive under stressful conditions, such

as nutrient deprivation or exposure to chemotherapy.[1] By inhibiting ULK1 and ULK2, SBP-
7455 effectively blocks the initial steps of autophagosome formation, leading to an

accumulation of cellular waste and ultimately, cell death.[1][5] This targeted inhibition of a key

cancer cell survival pathway makes SBP-7455 a promising candidate for TNBC therapy.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of SBP-7455.
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Table 1: In Vitro Inhibitory Activity of SBP-7455

Target Assay IC50 (nM) Reference

ULK1 ADP-Glo 13 [6]

ULK2 ADP-Glo 476 [6]

Table 2: Cellular Activity of SBP-7455 in TNBC Cells

Cell Line Assay IC50 (µM)
Treatment
Duration

Reference

MDA-MB-468 Cell Viability 0.3 72 hours [6]

Table 3: Pharmacokinetic Properties of SBP-7455 in Mice

Parameter Value Dosing Reference

Tmax ~1 hour 30 mg/kg (oral) [6]

Cmax 990 nM 30 mg/kg (oral) [6]

T1/2 1.7 hours 30 mg/kg (oral) [6]

Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams illustrate the mechanism of action of SBP-7455 and a typical

experimental workflow for assessing its synergy with other anticancer agents.
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Mechanism of Action of SBP-7455 in Autophagy Inhibition
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Caption: SBP-7455 inhibits the ULK1/2 complex, a key initiator of autophagy.
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Experimental Workflow for Synergy with PARP Inhibitors

Cell Culture & Treatment
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Caption: Workflow for assessing SBP-7455 and Olaparib synergy in TNBC cells.

Synergistic Activity with PARP Inhibitors
A significant finding in the preclinical evaluation of SBP-7455 is its synergistic cytotoxicity when

combined with the PARP inhibitor olaparib in TNBC cells.[1] PARP inhibitors are a class of

targeted therapy that can be effective in cancers with BRCA mutations, which are common in
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TNBC. The combination of SBP-7455 and olaparib has been shown to be more effective at

killing TNBC cells than either agent alone.[1] This suggests that inhibiting autophagy with SBP-
7455 may prevent cancer cells from repairing the DNA damage induced by PARP inhibitors,

leading to enhanced therapeutic efficacy.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of SBP-
7455.

ADP-Glo™ Kinase Assay (for ULK1/2 Inhibition)
This assay quantifies kinase activity by measuring the amount of ADP produced during a

kinase reaction.

Kinase Reaction:

Prepare a reaction mixture containing the ULK1 or ULK2 enzyme, the appropriate

substrate (e.g., a peptide substrate), and ATP in a kinase buffer.

Add SBP-7455 at various concentrations to the reaction mixture.

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

ADP Detection:

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

Incubate at room temperature for 40 minutes.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal

via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

Measure the luminescent signal using a plate-reading luminometer. The signal is

proportional to the amount of ADP produced and thus, the kinase activity.

NanoBRET™ Target Engagement Assay (for Cellular
Target Binding)
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This assay measures the binding of SBP-7455 to ULK1 or ULK2 within living cells.

Cell Preparation:

Transfect cells (e.g., HEK293T) with a plasmid encoding a NanoLuc® luciferase-ULK1 or -

ULK2 fusion protein.

Culture the transfected cells for 24 hours to allow for protein expression.

Assay Procedure:

Harvest the cells and resuspend them in Opti-MEM.

Add a NanoBRET™ tracer, a fluorescently labeled compound that binds to the kinase, to

the cell suspension.

Add SBP-7455 at various concentrations.

Dispense the cell suspension into a multi-well plate.

Add NanoBRET™ Nano-Glo® Substrate and incubate at room temperature.

Measure the BRET signal (the ratio of tracer emission to luciferase emission) using a

luminometer. A decrease in the BRET signal indicates displacement of the tracer by SBP-
7455, confirming target engagement.

CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.

Cell Seeding and Treatment:

Seed TNBC cells (e.g., MDA-MB-468) in a 96-well plate and allow them to adhere

overnight.

Treat the cells with SBP-7455, olaparib, or a combination of both at various concentrations

for a specified period (e.g., 72 hours).

Assay Procedure:
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Equilibrate the plate to room temperature.

Add an equal volume of CellTiter-Glo® Reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate-reading luminometer. The signal is proportional

to the amount of ATP and, therefore, the number of viable cells.

Western Blotting for Autophagy Markers
This technique is used to detect changes in the levels of key autophagy-related proteins.

Cell Lysis and Protein Quantification:

Treat TNBC cells with SBP-7455 and/or other agents.

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Protein Transfer:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies against autophagy markers (e.g., LC3,

p62, phospho-ATG13) overnight at 4°C.
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Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

Wash the membrane again and detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Conclusion
SBP-7455 represents a promising therapeutic agent for triple-negative breast cancer. Its novel

mechanism of action, targeting the initiation of autophagy through the dual inhibition of ULK1

and ULK2, provides a new strategy to induce cancer cell death. The synergistic effects

observed with PARP inhibitors further highlight its potential in combination therapies, which

could overcome resistance and improve outcomes for patients with TNBC. The data and

protocols presented in this guide offer a comprehensive resource for researchers and drug

development professionals interested in advancing the study and potential clinical application

of SBP-7455.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2895894#sbp-7455-in-triple-negative-breast-cancer-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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